![molecular formula C9H9BrN2 B2653301 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine CAS No. 1449599-68-1](/img/structure/B2653301.png)

7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

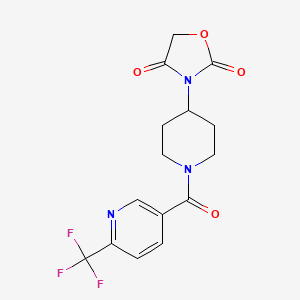

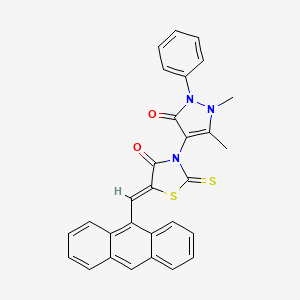

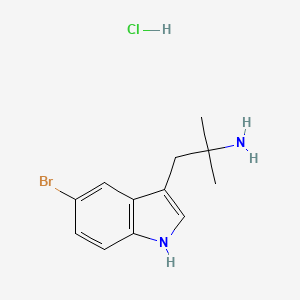

7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1449599-68-1 . It has a molecular weight of 225.09 . This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Synthesis Analysis

Pyrrolopyrazine derivatives, including this compound, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C9H9BrN2/c1-6-4-12-5-8(10)3-9(12)7(2)11-6/h3-5,11H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Antihypertensive Activity

The synthesis and evaluation of antihypertensive activity of derivatives involving pyrrolopyrazine frameworks demonstrate significant blood pressure-lowering effects. This research indicates the potential of such compounds for therapeutic applications in hypertension management (Evans et al., 1983).

Optical and Thermal Properties for Optoelectronic Applications

A study focused on dipyrrolopyrazine derivatives highlights their regioselective synthesis and investigates their optical and thermal properties. The findings suggest these compounds may be promising materials for optoelectronic devices, showcasing their application in the development of advanced technological materials (Meti et al., 2017).

Antimicrobial and Anti-Inflammatory Properties

Research into pyrrolo[1,2-a]pyrazines has also explored their bioactivity, with studies reporting moderate in vitro anti-inflammatory effects. These compounds exhibit potential as anti-inflammatory agents, opening avenues for new therapeutic drugs (Zhou et al., 2013).

Organic Synthesis and Material Chemistry

A comprehensive study of the synthesis, characterization, and application of pyrrolopyrazine derivatives in photovoltaic devices demonstrates their utility in the field of renewable energy. The photovoltaic performance of these compounds, as well as their optical properties and energy levels, have been extensively analyzed, indicating their role in the development of efficient solar cells (Zhou et al., 2010).

Halogen Bonding in Crystal Engineering

The use of N,N′-Dibromohydantoins as halogen bond donors illustrates the application of pyrrolopyrazine derivatives in crystal engineering. This research opens up new possibilities for the introduction of chirality in halogen-bonded systems, highlighting the compound's versatility in structural chemistry (Nicolas et al., 2016).

Safety and Hazards

Future Directions

Pyrrolopyrazine derivatives, including 7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine, have shown promise in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on exploring the SAR of these compounds to design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

7-bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-4-12-5-8(10)3-9(12)7(2)11-6/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPMKRZQELZRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=C2C(=N1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653231.png)

![2-[(3-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2653233.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2653239.png)